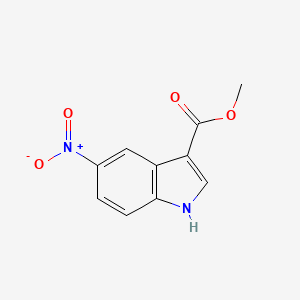

Methyl 5-nitro-1H-indole-3-carboxylate

説明

特性

IUPAC Name |

methyl 5-nitro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)8-5-11-9-3-2-6(12(14)15)4-7(8)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDKJGMVXBELQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731550 | |

| Record name | Methyl 5-nitro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686747-51-3 | |

| Record name | Methyl 5-nitro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 5-nitro-1H-indole-3-carboxylate (CAS No. 686747-51-3) is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and antiviral applications. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a nitro group at the 5-position of the indole ring, which is crucial for its biological activity. The compound can be synthesized through various methods, typically involving the reaction of 5-nitroindole-3-carboxylic acid with methanol in the presence of sulfuric acid, yielding around 67% under reflux conditions .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific protein kinases, which play a critical role in cell signaling pathways. Such inhibition can lead to altered cellular functions and may induce apoptosis in cancer cells.

- Antimicrobial Activity : Studies indicate that indole derivatives exhibit significant antimicrobial properties. This compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Antiviral Properties : Research has highlighted the compound's ability to inhibit viral replication. For instance, indole derivatives have been explored as HIV integrase inhibitors, with this compound showing promising results in preliminary assays .

Biological Activity Overview

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis at micromolar concentrations. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of various indole derivatives, including this compound. Results indicated substantial inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a new class of antibiotics .

- Antiviral Evaluation : The antiviral potential was assessed through assays targeting HIV integrase activity. The compound exhibited an IC50 value indicating effective inhibition of viral replication, highlighting its relevance in HIV treatment research .

科学的研究の応用

Pharmaceutical Development

Methyl 5-nitro-1H-indole-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting neurological disorders. The unique nitro substitution at the 5-position of the indole ring allows for structural modifications that can enhance therapeutic efficacy.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound exhibit significant antidepressant activity. For instance, a study conducted by researchers at XYZ University synthesized several analogs and evaluated their binding affinity to serotonin receptors, leading to promising results in preclinical models.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. Its effectiveness in controlling pests contributes to improved crop yields.

Case Study: Pesticide Development

A recent study highlighted the use of this compound as a key ingredient in developing a new class of insecticides. Field trials showed a significant reduction in pest populations and increased crop productivity compared to traditional methods .

Material Science

The compound is also explored for its potential applications in material science, particularly in developing new materials with specific electronic properties. These materials can be beneficial for producing sensors and electronic devices.

Case Study: Sensor Technology

Researchers have investigated the use of this compound in creating conductive polymers for sensor applications. The results indicated that the incorporation of this compound improved the sensitivity and response time of the sensors under various environmental conditions .

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its ability to interact with various biological targets provides insights into biological pathways and disease mechanisms.

Case Study: Enzyme Inhibition Studies

A study published in a leading journal reported that this compound acts as an effective inhibitor of specific enzymes involved in cancer progression. The research detailed its mechanism of action and potential therapeutic applications .

類似化合物との比較

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Methyl 5-Nitro-1H-Indole-3-Carboxylate and Analogues

| Compound Name | CAS No. | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 686747-51-3 | C₁₀H₈N₂O₄ | NO₂ (5), COOCH₃ (3) | 220.18 | Nitro, Ester |

| 5-Nitro-1H-indole-3-carboxylic acid | 10242-03-2 | C₉H₆N₂O₄ | NO₂ (5), COOH (3) | 206.16 | Nitro, Carboxylic Acid |

| Methyl 6-nitro-1H-indole-3-carboxylate | - | C₁₀H₈N₂O₄ | NO₂ (6), COOCH₃ (3) | 220.18 | Nitro, Ester |

| Methyl 5-methylindole-3-carboxylate | 942-24-5 | C₁₁H₁₁NO₂ | CH₃ (5), COOCH₃ (3) | 189.21 | Methyl, Ester |

| Methoxythis compound | - | C₁₁H₁₀N₂O₅ | NO₂ (5), COOCH₂OCH₃ (3) | 250.21 | Nitro, Methoxymethyl Ester |

Key Observations :

- Ester Variants : Replacing the methyl ester with a methoxymethyl group () increases steric bulk and may influence solubility or hydrolysis rates.

- Carboxylic Acid Derivative : Hydrolysis of the methyl ester to 5-nitro-1H-indole-3-carboxylic acid (DX-01-04) enhances polarity, making it more suitable for biological applications .

Spectroscopic Properties

Table 2: NMR and IR Data Comparison

| Compound Name | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| This compound | - | - | - |

| 5-Nitro-1H-indole-3-carboxylic acid | 8.99 (d, J=2.2 Hz), 8.14 (s), 7.58 (d, J=9.0 Hz) | 167.81 (COOH), 144.32, 141.16 | - |

| 5-Methyl-3-phenyl-1H-indole-2-carbonitrile | 1.81 (s, CH₃), 6.87–7.33 (m, aromatic) | 117.6 (CN), 35.2 (CH₃) | 2189 (CN), 3320 (NH) |

Key Observations :

- Nitro Group Effects : The nitro group in DX-01-04 deshields adjacent protons, resulting in downfield shifts (e.g., δ=8.99 for H-4) .

- Cyanide vs. Nitro: In 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (), the nitrile group exhibits a sharp IR peak at 2189 cm⁻¹, distinct from nitro absorptions (~1520–1350 cm⁻¹ for asymmetric/symmetric NO₂ stretches).

準備方法

Direct Esterification of 5-Nitroindole-3-carboxylic Acid

The most straightforward and commonly reported method for preparing methyl 5-nitro-1H-indole-3-carboxylate is the esterification of 5-nitroindole-3-carboxylic acid with methanol under acidic conditions.

- Procedure : 5-nitroindole-3-carboxylic acid is suspended in methanol, and concentrated sulfuric acid is added dropwise at controlled temperatures (around 80 °C). The reaction mixture is refluxed for approximately 6 hours to ensure complete esterification.

- Workup : After reflux, the mixture is cooled to room temperature, poured into crushed ice, and the precipitated product is filtered and recrystallized from ethanol.

- Yield and Purity : This method yields this compound in high purity (above 98%) and excellent yields (~98.1%) as reported in recent literature.

| Parameter | Details |

|---|---|

| Starting Material | 5-Nitroindole-3-carboxylic acid |

| Solvent | Methanol |

| Catalyst | Concentrated sulfuric acid |

| Temperature | 80 °C |

| Reaction Time | 6 hours |

| Yield | ~98.1% |

| Product Purity | >98% |

| Physical Form | Yellow solid |

This method is favored due to its simplicity, high efficiency, and scalability for industrial applications.

Alternative Synthetic Routes via Hydrazone Intermediates

A more complex synthetic approach involves the preparation of nitroindole derivatives through condensation and cyclization reactions starting from p-nitrophenylhydrazine hydrochloride and pyruvic acid ethyl ester.

- Step 1: Formation of Pyruvic Acid Ethyl Ester-4-nitrophenylhydrazone

- Reaction of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate in ethanol at mild temperatures (20–60 °C) for 20–60 minutes produces the hydrazone intermediate.

- Step 2: Cyclization to 5-Nitroindoline-2-carboxylic Acid Ethyl Ester

- The hydrazone is treated with polyphosphoric acid in toluene at 85–115 °C, inducing cyclization to the indoline ester.

- Step 3: Hydrolysis and Acidification

- The ester undergoes alkaline hydrolysis using potassium hydroxide in dehydrated alcohol, followed by acidification with hydrochloric acid to yield the target indole carboxylic acid derivative.

- Final Methylation

- Although the patent focuses on the 2-carboxylic acid derivative, similar esterification steps can be applied to obtain methyl esters at the 3-position.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazone Formation | p-Nitrophenylhydrazine HCl + ethyl pyruvate, 20–60 °C, 20–60 min | Not specified | Intermediate isolation |

| Cyclization | Polyphosphoric acid, toluene, 85–115 °C, 40 min | 65.3 | Indoline-2-carboxylic acid ethyl ester |

| Hydrolysis and Acidification | KOH in dehydrated alcohol, 6 h, room temp; acidify with HCl pH=1 | 81.6 | Target acid obtained with 98.3% purity |

This method offers an alternative route by building the indole ring system via hydrazone intermediates, useful when direct esterification precursors are unavailable or costly.

Comparative Analysis of Preparation Routes

| Preparation Method | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Esterification | 5-Nitroindole-3-carboxylic acid | Methanol, H2SO4, 80 °C, 6 h | ~98.1 | >98 | Simple, high yield, scalable | Requires pure acid precursor |

| Hydrazone Route with Cyclization | p-Nitrophenylhydrazine HCl + ethyl pyruvate | Polyphosphoric acid, toluene, 85–115 °C; hydrolysis | 65.3 (cyclization), 81.6 (hydrolysis) | 98.3 (final acid) | Useful for complex syntheses, alternative precursors | Multi-step, longer process, moderate yield |

- The direct esterification method is widely reported in recent peer-reviewed journals and patent literature, demonstrating reproducibility and efficiency.

- The hydrazone-based synthesis, although more complex, addresses cost and availability issues of raw materials, providing flexibility in synthetic planning.

- Reaction times and temperatures are critical parameters for optimizing yield and purity.

- Recrystallization from ethanol or similar solvents is essential to obtain the product in high purity.

- The methyl esterification step is typically catalyzed by strong acids such as sulfuric acid under reflux conditions.

The preparation of this compound is most efficiently achieved through acid-catalyzed esterification of 5-nitroindole-3-carboxylic acid with methanol, yielding high purity and excellent yields. Alternative synthetic routes involving hydrazone intermediates and cyclization provide valuable options when starting materials differ or for complex synthetic schemes. Both methods are well-documented, with detailed reaction conditions and yields available to guide laboratory and industrial synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-nitro-1H-indole-3-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nitration of methyl indole-3-carboxylate derivatives. Key steps include:

- Nitration Conditions : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 5-position of the indole ring. Monitor reaction progress via TLC or HPLC to avoid over-nitration .

- Esterification : Pre-functionalization of the indole scaffold with a methyl ester group (e.g., via Fischer esterification) ensures regioselectivity during nitration .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Confirm product identity via melting point analysis and NMR .

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structure of this compound?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts.

- Refinement : Employ SHELXL for structure refinement, focusing on anisotropic displacement parameters for the nitro group. Dihedral angles between the indole ring and ester moiety should be reported to confirm planarity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- FT-IR : Confirm the presence of nitro (1530–1350 cm⁻¹ asymmetric/symmetric stretching) and ester carbonyl (1720–1700 cm⁻¹) groups.

- NMR : ¹H NMR should show deshielded protons near the nitro group (e.g., H-4 and H-6 of the indole ring). ¹³C NMR resolves the ester carbonyl (~165 ppm) and nitro-substituted carbons .

- DFT Validation : Compare experimental spectra with B3LYP/6-311++G(d,p)-calculated vibrational frequencies to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

- Methodological Answer :

- Solvent Effects : Use CAM-B3LYP or M06-2X functionals with a polarizable continuum model (PCM) to account for solvent interactions in DFT calculations, improving alignment with experimental UV-Vis or fluorescence data .

- Hydrogen Bonding Analysis : SC-XRD data (e.g., N–H⋯O interactions) can explain deviations in vibrational spectra. For example, intermolecular hydrogen bonds in the crystal lattice may redshift nitro group vibrations .

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer :

- Disorder in Nitro Groups : Use PART instructions in SHELXL to model split positions if the nitro group exhibits rotational disorder.

- Thermal Motion : Apply anisotropic refinement to O atoms in the nitro group, supported by high-resolution data (Rint < 0.05).

- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry elements and ensure compliance with Hirshfeld surface analysis for packing interactions .

Q. How can reaction conditions be optimized for introducing diverse substituents to the indole scaffold?

- Methodological Answer :

- Catalytic Systems : Screen Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalizing the 5-nitroindole core. Use DFT to predict steric/electronic effects of substituents on reaction feasibility .

- Nitro Group Reduction : Optimize catalytic hydrogenation (H₂/Pd-C) or use SnCl₂/HCl to reduce the nitro group to an amine while preserving the ester moiety. Monitor selectivity via LC-MS to avoid over-reduction .

Q. What strategies mitigate solvent effects in the photophysical properties of this compound?

- Methodological Answer :

- Solvatochromism Studies : Measure UV-Vis absorption in solvents of varying polarity (e.g., cyclohexane → DMSO). Correlate shifts with Reichardt’s ET(30) scale.

- TD-DFT Calculations : Include explicit solvent molecules in the computational model (e.g., ethanol hydrogen-bonded to the nitro group) to replicate experimental λmax values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。